3-{[(Tert-butoxy)carbonyl]amino}-2-methylbutanoic acid
Description
3-{[(Tert-butoxy)carbonyl]amino}-2-methylbutanoic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group on the amino moiety at position 3 and a methyl substituent at position 2 of the butanoic acid backbone. The Boc group serves as a protective group for amines in peptide synthesis, enabling selective deprotection under acidic conditions. This compound is structurally tailored for applications in medicinal chemistry and organic synthesis, particularly in constructing peptide analogs with enhanced stability or bioactivity.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-6(8(12)13)7(2)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHAMECIWIQGRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
388072-71-7 | |
| Record name | 3-{[(tert-butoxy)carbonyl]amino}-2-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-2-methylbutanoic acid typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. This process can be achieved through the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction conditions usually involve room temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Deprotection Reactions
The tert-butoxycarbonyl (Boc) group is selectively cleaved under acidic conditions to regenerate the free amine. This step is critical for subsequent peptide elongation or functionalization.
Reagents and Conditions
| Acid | Concentration | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Trifluoroacetic acid (TFA) | 20–50% in DCM | 0–25°C | 0.5–2 h | >95% | |
| HCl (gaseous) | 4 M in dioxane | 0°C | 1 h | 85–90% | |
| HCl (aqueous) | 2–6 M | 25–50°C | 2–4 h | 75–80% |
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Mechanism : Protonation of the Boc group’s carbonyl oxygen followed by cleavage of the carbamate linkage, releasing CO₂ and tert-butanol.
-
Side Reactions : Overexposure to acid may degrade sensitive peptide bonds or ester groups.
Peptide Coupling Reactions
The carboxylic acid group participates in amide bond formation, facilitated by coupling agents.
Common Coupling Reagents
| Reagent System | Solvent | Base | Reaction Time | Yield | Source |
|---|---|---|---|---|---|
| EDC/HOBt | DMF/DCM | DIPEA | 2–4 h | 85–92% | |
| DCC/DMAP | THF | Pyridine | 4–6 h | 80–88% | |
| HATU/HOAt | DMF | NMM | 1–2 h | 90–95% |
-
Stereochemical Integrity : The chiral center at C2 remains unaffected under standard coupling conditions.
-
Industrial Applications : Continuous flow reactors improve coupling efficiency by minimizing racemization.
Oxidation and Reduction
| Reaction Type | Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|---|
| Oxidation | KMnO₄ (aq) | 3-Amino-2-methylbutanedioic acid | 0°C, 2 h | 70% | |
| Reduction | LiAlH₄ | 3-[(Boc)amino]-2-methylbutanol | THF, reflux, 4 h | 65% |
Substitution Reactions
The Boc group can be replaced with other protecting groups (e.g., Fmoc) via nucleophilic substitution.
Stability and Side Reactions
Scientific Research Applications
Peptide Synthesis
3-{[(Tert-butoxy)carbonyl]amino}-2-methylbutanoic acid is extensively used as a building block in peptide synthesis. The Boc group allows for the protection of the amino group during coupling reactions, facilitating the formation of peptide bonds without interference from the amine functionality.
Case Study:
In a study examining the synthesis of cyclic peptides, researchers utilized N-Boc derivatives to enhance the yield and purity of the final products. The stability of the Boc group under various reaction conditions proved beneficial for multi-step synthesis processes.
Drug Development
The compound has been investigated for its potential in drug design, particularly in developing inhibitors for various enzymes involved in metabolic pathways. Its structure allows for modifications that can enhance biological activity or selectivity.
Example:
A study highlighted the use of N-Boc derivatives in designing inhibitors for proteolytic enzymes, demonstrating improved binding affinity compared to non-protected analogs .
Enzyme Mechanism Studies
The compound serves as a substrate or inhibitor in studies aimed at understanding enzyme mechanisms. Its ability to mimic natural substrates while offering stability makes it an ideal candidate for such research.
Research Insight:
Investigations into enzyme kinetics often employ N-Boc derivatives to elucidate reaction mechanisms and identify key active site interactions .
Protein Structure Analysis
In structural biology, this compound is used to label proteins or peptides for analysis via techniques like NMR spectroscopy or X-ray crystallography.
Cosmetic Formulation
The compound's properties are also leveraged in cosmetic formulations due to its stability and compatibility with various skin types. It can act as an emulsifier or stabilizing agent in creams and lotions.
Case Study:
A formulation study demonstrated that incorporating N-Boc derivatives improved the texture and stability of topical products, enhancing skin absorption while minimizing irritation .
Data Table: Applications Overview
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-2-methylbutanoic acid primarily involves its role as a protected amino acid derivative. The Boc group provides steric protection to the amine, preventing unwanted side reactions during peptide synthesis . Upon deprotection, the free amine can participate in nucleophilic substitution reactions to form peptide bonds .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Compounds
| Compound Name | CAS Number | Molecular Formula | Key Substituents/Features | Applications/Notes | Reference |
|---|---|---|---|---|---|
| This compound (Target) | Not Provided | C10H19NO4 | Boc-amino (C3), methyl (C2) | Peptide synthesis, intermediate | - |
| (2S,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid | 101759-72-2 | C11H21NO5 | Boc-methylamino (C2), hydroxyl (C3) | Lab research (non-drug) | |
| (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic acid | 55780-90-0 | C11H21NO4 | Boc-amino (C2), methyl (C3), pentanoic acid chain | Lab research (non-drug) | |
| 3-{[(tert-butoxy)carbonyl]amino}-2,2,3-trimethylbutanoic acid | - | C12H23NO4 | Boc-amino (C3), 2,2,3-trimethyl substituents | Increased steric hindrance | |
| (3R)-3-{(tert-butoxy)carbonylamino}butanoic acid | 914461-60-2 | C10H19NO4 | Boc-methylamino (C3) | Potential peptide modification | |
| 3-{[(tert-butoxy)carbonyl]amino}-1-hydroxycyclobutane-1-carboxylic acid | 1067239-17-1 | C10H17NO5 | Boc-amino (C3), cyclobutane ring, hydroxyl (C1) | Conformationally constrained peptides |
Key Observations:
Substituent Effects: The hydroxyl group in (2S,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid enhances polarity, making it more water-soluble than the target compound . The cyclobutane ring in ’s compound imposes conformational constraints, useful in designing bioactive peptides with restricted flexibility .
Chain Length: The pentanoic acid derivative () has a longer carbon chain, which may influence lipid solubility and membrane permeability in drug design .
Reactivity and Functional Group Compatibility
- Boc Deprotection : All compounds retain acid-labile Boc groups, enabling selective deprotection with trifluoroacetic acid (TFA) or HCl.
- Steric Effects : Compounds with multiple methyl groups (e.g., ) exhibit reduced reactivity in nucleophilic acyl substitution due to steric shielding .
- Functional Handles: The hydroxyl group in and allows for further derivatization (e.g., phosphorylation, glycosylation) . The bromophenyl group in 3-(3-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid () enables cross-coupling reactions (e.g., Suzuki-Miyaura) for bioconjugation .
Biological Activity
3-{[(Tert-butoxy)carbonyl]amino}-2-methylbutanoic acid, commonly referred to as Boc-amino acid, is an important compound in medicinal chemistry and organic synthesis. Its biological activity is primarily linked to its role as a building block in peptide synthesis and its interactions with various biological targets. This article reviews the biological activity of this compound, detailing its synthesis, properties, and potential applications based on current research findings.
This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group. This protection is crucial for maintaining stability during synthetic processes while allowing for selective deprotection when necessary. The typical synthesis involves the reaction of di-tert-butyl dicarbonate with (S)-2-(aminomethyl)-3-methylbutanoic acid under mild conditions, which yields high purity and yield of the desired product .
Chemical Structure
- Molecular Formula : C₉H₁₇NO₄
- Molecular Weight : 203.24 g/mol
- CAS Number : 124072-61-3
Potential Biological Activities
- Enzyme Modulation : Compounds with similar structures often exhibit enzyme inhibition or modulation of metabolic pathways, suggesting that Boc-protected amino acids could play a role in drug design and development .
- Peptide Synthesis : As a key intermediate in peptide synthesis, it can influence the biological activity of peptides by altering their interactions with biological systems .
- Pharmacological Applications : The unique chemical properties imparted by the Boc group make it suitable for applications in pharmaceuticals, especially in targeting specific metabolic pathways .
1. Interaction Studies
Research indicates that derivatives of amino acids like this compound can modulate interactions with proteins and enzymes. For instance, studies have shown that modifications to amino acid sequences can significantly influence their biological activity .
2. Pharmacokinetic Properties
The compound exhibits favorable pharmacokinetic properties:
- Solubility : Very soluble in common solvents (e.g., 16.6 mg/ml) .
- Absorption : High gastrointestinal absorption potential.
- Blood-Brain Barrier Permeability : Yes, indicating potential central nervous system applications .
3. Comparative Analysis
A comparative analysis with structurally similar compounds reveals insights into its unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Boc-β-N-Me-Ala-OH | Similar Boc protection | Different amino acid configuration |
| 4-Fluoro-phenylalanine | Contains fluorine atom | Different amino acid structure |
| N-(tert-butoxycarbonyl)-L-leucine | Contains a Boc group | Different amino acid configuration |
Q & A
Q. How can this compound be utilized in the design of enzyme inhibitors targeting proteases?
- Methodological Answer : The β-methyl group mimics natural amino acid side chains in protease active sites (e.g., HIV-1 protease). Design peptidomimetics by:
- Substrate Analog Synthesis : Replace scissile amide bonds with methylene ketones or boronic acids.
- IC₅₀ Assays : Measure inhibition using fluorogenic substrates (e.g., Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for MMPs) .
Q. What role does this compound play in studying β-sheet stabilization in neurodegenerative disease models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
